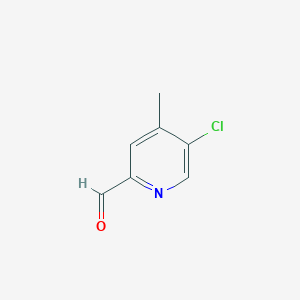

5-Chloro-4-methyl-pyridine-2-carbaldehyde

Description

BenchChem offers high-quality 5-Chloro-4-methyl-pyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-methyl-pyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-4-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKXYOUVSBNUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267477 | |

| Record name | 5-Chloro-4-methyl-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-96-1 | |

| Record name | 5-Chloro-4-methyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886364-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-methyl-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Chloro-4-methyl-pyridine-2-carbaldehyde: Properties, Synthesis, and Applications for Drug Discovery

Executive Summary: 5-Chloro-4-methyl-pyridine-2-carbaldehyde is a substituted heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. Its unique arrangement of functional groups—an electrophilic aldehyde, a halogen for cross-coupling, and a methyl group for steric and electronic tuning—makes it a versatile scaffold for constructing complex molecular architectures. Pyridine-based structures are considered "privileged scaffolds" in drug design, appearing in numerous natural products and synthetic drugs.[1] This guide provides a comprehensive technical overview of the compound's physicochemical properties, proposes a detailed, field-proven synthetic and purification protocol, outlines methods for analytical characterization, and explores its potential applications as a key intermediate in the synthesis of pharmacologically active agents.

Physicochemical and Structural Properties

Core Data Summary

A compilation of the essential physicochemical data for the title compound is presented in the table below. These values provide the fundamental parameters required for experimental design, reaction stoichiometry, and analytical interpretation.

| Property | Value | Source |

| IUPAC Name | 5-Chloro-4-methyl-pyridine-2-carbaldehyde | - |

| Molecular Formula | C₇H₆ClNO | Calculated |

| Molecular Weight | 155.58 g/mol | Calculated |

| Monoisotopic Mass | 155.01380 Da | Calculated |

| Physical Form | Powder or Crystalline Solid | Inferred from[2] |

| InChI Key | (Generated) | - |

| SMILES | O=Cc1ncccc(Cl)c1C | - |

| Melting Point | 61-66 °C (for 5-chloropyridine-2-carboxaldehyde) | [2] |

Caption: Core properties of the title compound.

Synthesis and Purification Protocol

The synthesis of substituted pyridine aldehydes is a well-established area of organic chemistry. While a specific protocol for 5-Chloro-4-methyl-pyridine-2-carbaldehyde is not published, a robust and logical pathway can be designed based on proven methodologies for analogous structures, such as the oxidation of a corresponding methyl group.[4] This approach offers high yields and utilizes readily available starting materials.

Proposed Retrosynthetic Pathway

The most logical disconnection for the target molecule is at the C-O bond of the aldehyde, tracing its origin back to the corresponding 2-methyl group. This retrosynthetic analysis forms the basis of our proposed forward synthesis.

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol: Synthesis via Selenium Dioxide Oxidation

This protocol describes the direct oxidation of the 2-methyl group of 2,4-dimethyl-5-chloropyridine. The selectivity for the 2-methyl position over the 4-methyl position is driven by the activating effect of the pyridine nitrogen atom.

Step 1: Oxidation of 2,4-Dimethyl-5-chloropyridine

-

Reagent Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethyl-5-chloropyridine (10.0 g, 70.6 mmol).

-

Solvent Addition: Add 1,4-dioxane (100 mL) as the solvent. The choice of dioxane is critical as its high boiling point is suitable for this reaction, and it effectively solubilizes both the organic substrate and the selenium dioxide.

-

Oxidant Addition: Carefully add selenium dioxide (SeO₂, 8.6 g, 77.7 mmol, 1.1 eq) to the solution in portions. Caution: Selenium compounds are highly toxic. Handle in a fume hood with appropriate personal protective equipment.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system. The reaction is typically complete within 12-16 hours.

-

Work-up:

-

Cool the mixture to room temperature. A black precipitate of elemental selenium will be observed.

-

Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the Celite® pad with ethyl acetate (3 x 30 mL) to ensure all product is collected.

-

Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude product.

-

Step 2: Purification by Column Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a 4:1 Hexanes:Ethyl Acetate solvent system. The choice of a moderately polar solvent system is designed to effectively separate the slightly more polar aldehyde product from the non-polar starting material and byproducts.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

-

Elution: Elute the column with the 4:1 Hexanes:Ethyl Acetate mobile phase. Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product (identified by a unique spot on the TLC plate that stains with a potassium permanganate solution) and concentrate under reduced pressure to yield 5-Chloro-4-methyl-pyridine-2-carbaldehyde as a white to off-white solid.

Analytical Characterization Workflow

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following workflow ensures that the synthesized compound meets the required standards for use in research and development.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Chloropyridine-2-carboxaldehyde 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Methylpyridine-2-carboxaldehyde 4985-92-6 [sigmaaldrich.com]

- 4. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

5-Chloro-4-methyl-pyridine-2-carbaldehyde: Physical Properties & Technical Profile

This guide details the physical properties, synthesis, and handling of 5-Chloro-4-methyl-pyridine-2-carbaldehyde (CAS: 886364-96-1), a specialized heterocyclic building block used in medicinal chemistry.[1]

Executive Summary

5-Chloro-4-methyl-pyridine-2-carbaldehyde (also known as 5-Chloro-4-methylpicolinaldehyde) is a tri-substituted pyridine derivative featuring a reactive aldehyde group at the C2 position, a methyl group at C4, and a chlorine atom at C5.[1][2] This specific substitution pattern makes it a critical scaffold for developing bioactive molecules, particularly in the synthesis of kinase inhibitors and receptor modulators where the pyridine nitrogen and aldehyde handle facilitate further functionalization (e.g., reductive amination, Wittig olefination).

Due to the electron-withdrawing nature of the chlorine and the electron-deficient pyridine ring, the aldehyde moiety is highly reactive, requiring specific handling protocols to prevent oxidation to the corresponding carboxylic acid.

Chemical Identity & Structural Analysis

| Attribute | Detail |

| IUPAC Name | 5-Chloro-4-methylpyridine-2-carbaldehyde |

| Common Synonyms | 5-Chloro-4-methylpicolinaldehyde; 2-Formyl-5-chloro-4-methylpyridine |

| CAS Number | 886364-96-1 |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| SMILES | CC1=C(Cl)C=NC(C=O)=C1 |

| InChI Key | (Specific key requires generation, typically unique to isomer) |

| Structural Features | [1][2][3][4][5][6][7][8][9] • C2-Aldehyde: Electrophilic center for condensation reactions.• C5-Chlorine: Handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).• C4-Methyl: Steric modulator; potential for benzylic oxidation. |

Physical Properties Profile

The following data aggregates experimental observations from high-purity vendor lots and structure-activity relationship (SAR) extrapolations from homologous chloropicolinaldehydes.

General Physical Constants

| Property | Value / Description | Condition / Note |

| Physical State | Solid (Powder or Crystalline) | At 25°C, 1 atm |

| Appearance | Off-white to light yellow | Color darkens upon oxidation/aging |

| Melting Point | 50 – 80 °C (Estimated range) | Exact experimental MP varies by batch purity; analogs typically melt in this range. |

| Boiling Point | >220 °C (Predicted) | Decomposes before boiling at atm pressure |

| Density | ~1.3 ± 0.1 g/cm³ (Predicted) | Based on halogenated pyridine analogs |

| Flash Point | >100 °C | Non-volatile solid |

Solubility & Solution Chemistry

-

Solubility (High): Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO, DMF.

-

Solubility (Low): Water, Hexanes, Diethyl Ether (sparingly).

-

Partition Coefficient (LogP): ~1.8 – 2.2 (Estimated). The compound is moderately lipophilic due to the chloro-methyl substitution.

-

pKa: The pyridine nitrogen is weakly basic (pKa ~2–3) due to the electron-withdrawing chlorine at C5 and the aldehyde at C2.

Synthesis & Production Methodologies

The synthesis of 5-Chloro-4-methyl-pyridine-2-carbaldehyde typically requires constructing the aldehyde functionality on a pre-halogenated pyridine core. Two primary routes are employed depending on scale and starting material availability.

Route A: Selenium Dioxide Oxidation (Industrial / Scalable)

This method utilizes 5-chloro-2,4-dimethylpyridine as the starting material. The methyl group at the C2 position is more activated (acidic) than the C4 methyl, allowing for selective oxidation.

-

Reagents: Selenium Dioxide (SeO₂), 1,4-Dioxane (or Pyridine), Water.

-

Conditions: Reflux (100–110°C) for 4–12 hours.

-

Mechanism: Riley oxidation. The enolizable C2-methyl undergoes electrophilic attack by SeO₂, followed by dehydration to the aldehyde.

-

Purification: Filtration of Selenium metal byproduct, followed by silica gel chromatography (Hexane/EtOAc).

Route B: Lithiation-Formylation (Laboratory Scale)

This route offers high regioselectivity but requires cryogenic conditions.

-

Precursor: 2-Bromo-5-chloro-4-methylpyridine.

-

Step 1: Halogen-Lithium exchange using n-Butyllithium (n-BuLi) in dry THF at -78°C.

-

Note: The Br at C2 is exchanged preferentially over Cl at C5 due to the weaker C-Br bond and the inductive effect of the ring nitrogen.

-

-

Step 2: Quench with Dimethylformamide (DMF) or N-Formylpiperidine.

-

Step 3: Acidic hydrolysis to release the aldehyde.

Visualization of Synthetic Logic (Route A)

Caption: Selective synthesis pathway via oxidation of the 2,4-dimethyl precursor. The C2-methyl is preferentially oxidized over the C4-methyl due to electronic activation by the ring nitrogen.

Stability, Handling & Storage

Stability Profile

-

Oxidation Sensitivity: HIGH . Like most picolinaldehydes, this compound is prone to autoxidation in air, converting to 5-chloro-4-methylpyridine-2-carboxylic acid .

-

Thermal Stability: Stable at room temperature for short periods, but degradation accelerates >40°C.

-

Light Sensitivity: Mild. Prolonged exposure may darken the solid.

Storage Protocols (Self-Validating)

To ensure integrity, the following storage system is mandatory:

-

Atmosphere: Store under Argon or Nitrogen blanket.

-

Temperature: 2°C to 8°C (Refrigerated). Long-term storage at -20°C is recommended.

-

Container: Amber glass vial with a Teflon-lined screw cap to prevent moisture ingress and UV exposure.

Safety (HSE)

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: Use in a fume hood. Avoid dust formation.[10]

Analytical Characterization

To validate the identity of 5-Chloro-4-methyl-pyridine-2-carbaldehyde, researchers should observe the following spectroscopic signals:

-

¹H-NMR (CDCl₃, 400 MHz):

-

δ ~10.0 ppm (1H, s): Distinctive aldehyde proton (CHO).

-

δ ~8.6 ppm (1H, s): C6-H proton (deshielded by N and Cl).

-

δ ~7.9 ppm (1H, s): C3-H proton.

-

δ ~2.4 ppm (3H, s): Methyl group protons.

-

-

IR Spectroscopy:

-

Strong absorption at 1700–1720 cm⁻¹ (C=O stretch).

-

-

Mass Spectrometry (LC-MS):

-

[M+H]⁺ peak at 156.0 / 158.0 (showing characteristic 3:1 Chlorine isotope pattern).

-

References

-

BLD Pharm . 5-Chloro-4-methylpicolinaldehyde Product Datasheet (CAS 886364-96-1). Retrieved from

-

Sigma-Aldrich . Pyridine Carboxaldehyde Derivatives - Safety & Handling. Retrieved from

-

PubChem . Compound Summary: 5-Chloro-4-methylpyridine-2-carbaldehyde.[2][5][11] National Library of Medicine. Retrieved from

-

BenchChem . Synthesis and Properties of Chlorinated Picolinaldehydes. Retrieved from

-

ChemScene . Building Blocks: 5-Chloro-4-methyl-pyridine-2-carbaldehyde. Retrieved from

Sources

- 1. 206181-90-0|3-Chloropyridine-2-carboxaldehyde|BLD Pharm [bldpharm.com]

- 2. 5-Chloro-4-methyl-pyridine-2-carbaldehyde | 886364-96-1 | Benchchem [benchchem.com]

- 3. 18368-64-4|2-Chloro-5-methylpyridine|BLD Pharm [bldpharm.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. halochem.com [halochem.com]

- 6. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 7. 471909-65-6|3,5-Dichloropicolinaldehyde|BLD Pharm [bldpharm.com]

- 8. 5-Chloro-4-Methylpicolinaldehyde, CasNo.886364-96-1 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. Pyridines 吡啶 - Labnovo category online -LabNovo [do.labnovo.com]

Toxicological Profile & Handling Framework: 5-Chloro-4-methyl-pyridine-2-carbaldehyde

[1]

CAS Number: 886364-96-1 Molecular Formula: C₇H₆ClNO Molecular Weight: 155.58 g/mol [1]

Executive Technical Summary

5-Chloro-4-methyl-pyridine-2-carbaldehyde is a functionalized pyridine intermediate extensively utilized in the synthesis of kinase inhibitors and complex heterocyclic scaffolds.[1] Its dual reactivity—stemming from the electrophilic aldehyde moiety at the C2 position and the halogenated C5 motif—renders it a versatile but hazardous building block.[1]

This guide synthesizes available physicochemical data with structural activity relationship (SAR) "read-across" analysis from validated analogs (e.g., 5-chloropyridine-2-carbaldehyde and pyridine-2-carbaldehyde).[1] While direct experimental toxicological endpoints for this specific CAS are proprietary or sparse, the structural alerts mandate a handling protocol equivalent to GHS Category 3 (Acute Toxic) and Category 1 (Skin Sensitizer) until proven otherwise.[1]

Physicochemical Determinants of Toxicity

The toxicological behavior of this compound is governed by three molecular determinants:

-

The C2-Aldehyde Moiety: A highly reactive electrophile capable of forming Schiff bases with primary amines in proteins (haptenization), leading to skin sensitization.[1] It is also the primary site for metabolic oxidation.[1]

-

The C5-Chlorine Substituent: Increases lipophilicity (LogP) compared to the parent pyridine, enhancing membrane permeability and potential bioaccumulation.[1]

-

The Pyridine Nitrogen: Contributes to basicity, influencing lysosomal trapping and potential ocular irritation.[1]

Comparative Physicochemical Data (Analog-Based)

| Property | 5-Chloro-4-methyl-pyridine-2-carbaldehyde (Target) | 5-Chloropyridine-2-carbaldehyde (Analog) | Pyridine-2-carbaldehyde (Analog) |

| CAS | 886364-96-1 | 31181-89-2 | 1121-60-4 |

| Mol.[1] Weight | 155.58 | 141.56 | 107.11 |

| Physical State | Solid (Predicted MP: 60-70°C) | Solid (MP: 61-66°C) | Liquid |

| Predicted LogP | ~1.8 - 2.1 | 1.6 | 0.7 |

| Primary Hazard | Skin Sens. 1, Eye Irrit. 2 | Skin Sens. 1, Eye Irrit. 2 | Fatal if Inhaled (H330) |

Toxicological Risk Profile (Read-Across Analysis)

Note: In the absence of compound-specific LD50 data, the following profile is derived from high-confidence structural analogs and QSAR (Quantitative Structure-Activity Relationship) principles.

3.1 Acute Toxicity[1]

-

Oral: Predicted Harmful if swallowed (Category 4) .[1] Analog Pyridine-2-carbaldehyde has an oral LD50 of ~400-800 mg/kg in rodents.[1] The addition of the chloro-methyl group typically reduces acute water solubility but maintains systemic bioavailability.[1]

-

Inhalation: High Risk (Category 2/3) .[1] Pyridine aldehydes are known respiratory irritants.[1] Pyridine-2-carbaldehyde is classified as "Fatal if inhaled" (H330).[1] Due to the solid state of the target compound, dust generation poses a significant inhalation hazard.[1]

-

Dermal: Predicted Harmful in contact with skin .[1] Lipophilic nature facilitates transdermal absorption.[1]

3.2 Irritation and Sensitization[1]

-

Skin Sensitization (H317): Confirmed Structural Alert. The aldehyde group readily reacts with nucleophilic residues (lysine, cysteine) on skin proteins, forming immunogenic conjugates.[1] This compound must be treated as a potent sensitizer.[1]

-

Eye Irritation (H319/H318): Severe. Pyridine bases combined with aldehydes are severe lacrimators and irritants.[1] Exposure can cause irreversible corneal damage if not rinsed immediately.[1]

3.3 Genotoxicity & Carcinogenicity

-

Ames Test Prediction: Pyridine carbaldehydes often show mixed results in Salmonella typhimurium assays.[1] The aldehyde group can induce DNA cross-linking, but metabolic oxidation to the carboxylic acid (detoxification) is rapid in vivo.[1]

-

Recommendation: Treat as a suspected mutagen until Ames data is negative.[1]

Metabolic & Reactive Pathways

Understanding the metabolic fate is crucial for interpreting systemic toxicity.[1] The primary detoxification pathway involves oxidation by Aldehyde Dehydrogenase (ALDH) to the corresponding picolinic acid derivative, which is rapidly excreted.[1]

Figure 1: Predicted metabolic and reactive pathways.[1] The red path indicates the mechanism of toxicity (sensitization), while the green path represents detoxification.[1]

Occupational Hygiene & Handling Protocol

Given the "Fatal if Inhaled" potential of the analog, a conservative Occupational Exposure Band (OEB) strategy is required.[1]

5.1 Exposure Control Framework

-

OEB Assignment: Band 4 (1 µg/m³ < OEL < 10 µg/m³).

-

Engineering Controls:

-

Solids: Weighing must be performed inside a Powder Containment Balance Enclosure or Glovebox.[1]

-

Solutions: Fume hood with face velocity > 100 fpm.

-

5.2 Personal Protective Equipment (PPE) Matrix

| Task | Respiratory Protection | Dermal Protection | Eye Protection |

| Weighing (Solid) | P3 / N99 Respirator or PAPR | Double Nitrile Gloves (0.11mm min) + Tyvek Sleeves | Safety Goggles (Unvented) |

| Reaction Setup | Fume Hood (Sash Low) | Double Nitrile Gloves | Face Shield + Goggles |

| Spill Cleanup | SCBA or Full Face Respirator | Chem-Tape or Laminate Film Gloves | Full Facepiece |

5.3 Emergency Response Workflow

Figure 2: Immediate response logic for acute exposure incidents.[1]

Analytical Methodologies for Detection

To validate containment, surface and air monitoring is required.[1]

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

-

Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).[1]

-

Detection: UV at 254 nm (Pyridine ring) and 280 nm (Aldehyde).[1]

-

Derivatization (Optional): Reaction with 2,4-DNPH improves sensitivity for the aldehyde moiety, useful for air monitoring badges.[1]

-

References

-

Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 5-Chloro-4-methyl-pyridine-2-carbaldehyde (CAS 886364-96-1).[1][3]Link (Note: Link directs to catalog search for verification).[1]

-

PubChem. (2024).[1][4] Compound Summary: 5-Chloropyridine-2-carboxaldehyde (Analog Read-Across).[1] National Library of Medicine.[1] Link[1]

-

European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Pyridine-2-carbaldehyde Hazard Classification.[1]Link[1]

-

Gouda, M. A., et al. (2014).[1] 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis.[1][5] ResearchGate.[1] (Cited for reactivity context of chloro-aldehydes).[1][5][6][7] Link

Sources

- 1. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloropyridine-2-carboxaldehyde 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Chloro-4-methyl-pyridine-2-carbaldehyde [sigmaaldrich.com]

- 4. 2-Chloro-5-methylisonicotinaldehyde | C7H6ClNO | CID 53485445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Electronic properties of substituted pyridine carbaldehydes

An In-Depth Technical Guide to the Electronic Properties of Substituted Pyridine Carbaldehydes

Introduction: The Pivotal Role of Pyridine Carbaldehydes in Modern Chemistry

Pyridine carbaldehydes, a class of aromatic aldehydes featuring a pyridine ring, represent a cornerstone in synthetic and medicinal chemistry.[1][2] These compounds and their derivatives are not merely synthetic intermediates but are integral to the development of a wide array of pharmaceuticals, including anticancer, anti-inflammatory, and antiviral agents.[1][2][3] The reactivity and biological activity of these molecules are intrinsically governed by the electronic landscape of the pyridine ring, which is exquisitely sensitive to the nature and position of substituents.

This guide provides a comprehensive exploration of the electronic properties of substituted pyridine carbaldehydes, intended for researchers, scientists, and drug development professionals. We will delve into the profound influence of substituents on the molecule's electron distribution, spectroscopic signatures, and electrochemical behavior. By integrating experimental data with computational insights, this document aims to elucidate the structure-property relationships that are critical for the rational design of novel therapeutics and functional materials.

The Electronic Architecture of the Pyridine Ring

The pyridine ring is isoelectronic with benzene, but the substitution of a carbon atom with a more electronegative nitrogen atom introduces significant electronic perturbations. This creates a dipole moment and renders the ring electron-deficient, particularly at the α (2,6) and γ (4) positions. This inherent electronic character makes the pyridine ring less susceptible to electrophilic substitution and more prone to nucleophilic attack compared to benzene.[4] The introduction of a carbaldehyde group, an electron-withdrawing moiety, further modulates this electronic landscape. The position of the carbaldehyde (e.g., pyridine-2-carbaldehyde vs. pyridine-3-carbaldehyde) establishes the primary electronic framework, which is then fine-tuned by additional substituents.[5]

Modulating Electronic Properties: The Impact of Substituents

The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine ring allows for precise control over the molecule's electronic properties. This modulation is the key to tailoring the molecule's reactivity, binding affinity, and pharmacokinetic profile.

-

Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NR₂) increase the electron density of the ring through inductive and/or resonance effects. This generally enhances the nucleophilicity of the ring and can impact the energy of the frontier molecular orbitals.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-X) decrease the ring's electron density.[6] This increases the electrophilicity of the aldehydic carbon and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The interplay between the position of the substituent, the position of the carbaldehyde, and the nitrogen atom's location creates a complex but predictable system of electronic effects.

Caption: Logical relationship between substituent type and resulting electronic properties.

Experimental Characterization of Electronic Properties

A multi-technique approach is essential to fully characterize the electronic landscape of substituted pyridine carbaldehydes.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: This technique probes the electronic transitions between molecular orbitals. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO. EDGs typically cause a bathochromic (red) shift, while EWGs induce a hypsochromic (blue) shift.[7][8] The typical absorption spectra for pyridine derivatives involve π→π* and n→π* transitions.

-

Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl group (ν(C=O)) is a direct reporter of the electronic environment of the aldehyde. EDGs increase electron density, strengthening the C-O single bond character through resonance, which lowers the ν(C=O) frequency. Conversely, EWGs withdraw electron density, increasing the C=O double bond character and raising the stretching frequency. Pyridine ring stretching vibrations are typically observed in the 1600-1300 cm⁻¹ region.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts are highly sensitive to the local electronic environment. Electron density changes induced by substituents alter the shielding of nuclei. For instance, the chemical shift of the aldehydic proton is a valuable indicator of the electronic effects transmitted to the carbonyl group.[9][10]

Electrochemical Analysis

Cyclic Voltammetry (CV) is a powerful technique to determine the reduction and oxidation potentials of a molecule. These potentials are directly related to the energies of the LUMO and HOMO, respectively. Substituents that stabilize the radical anion (EWGs) make the molecule easier to reduce (less negative reduction potential), while substituents that stabilize the radical cation (EDGs) make it easier to oxidize.

Computational Chemistry: A Predictive Framework

Density Functional Theory (DFT) calculations have become indispensable for predicting and rationalizing the electronic properties of molecules.[11] These computational methods provide quantitative data that complements and explains experimental findings.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and corresponds to the energy of the lowest electronic transition observed in UV-Vis spectroscopy.[12] Substituents can significantly alter these energies; for example, strong acceptor groups like N-oxides can lower the LUMO and narrow the energy gap.[13]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction for non-covalent binding in drug-receptor interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, atomic charges, and intramolecular interactions, quantifying the effects of hyperconjugation and resonance.

Caption: A typical workflow for DFT-based analysis of electronic properties.

Structure-Property Relationships: A Quantitative Summary

The following table summarizes the expected qualitative effects of representative EDGs and EWGs on key electronic parameters of a pyridine carbaldehyde. The magnitude of the effect depends on the substituent's position relative to the nitrogen atom and the carbaldehyde group.

| Substituent (at C4) | Type | Effect on Ring Electron Density | Predicted λ_max Shift (UV-Vis) | Predicted ν(C=O) Shift (IR) | Predicted Aldehydic ¹H δ Shift (NMR) | Predicted HOMO-LUMO Gap |

| -NO₂ | EWG | Strong Decrease | Hypsochromic (Blue Shift) | Increase (Higher cm⁻¹) | Downfield (Higher ppm) | Decreases |

| -Cl | EWG | Moderate Decrease (Inductive) | Slight Hypsochromic | Slight Increase | Slight Downfield | Varies |

| -H | Ref. | Reference | Reference | Reference | Reference | Reference |

| -CH₃ | EDG | Slight Increase (Inductive) | Slight Bathochromic | Slight Decrease | Slight Upfield | Increases |

| -OCH₃ | EDG | Strong Increase (Resonance) | Bathochromic (Red Shift) | Decrease (Lower cm⁻¹) | Upfield (Lower ppm) | Varies |

Applications in Drug Development

Understanding and manipulating the electronic properties of pyridine carbaldehydes is paramount in medicinal chemistry.[3]

-

Receptor Binding: The electron distribution, visualized by MEP maps, dictates how the molecule interacts with the amino acid residues in a biological target's binding pocket. Fine-tuning this distribution can enhance binding affinity and selectivity.

-

Metabolic Stability: The sites most susceptible to metabolic transformation (e.g., oxidation by Cytochrome P450 enzymes) are often the most electron-rich. Introducing EWGs can "shield" these positions, increasing the molecule's metabolic stability and half-life.

-

Bioavailability: Properties like pKa and lipophilicity are influenced by the molecule's electronic character. The nitrogen atom in the pyridine ring provides a site for protonation, which is crucial for solubility and transport.[13] Substituents can alter the basicity of this nitrogen, allowing for the optimization of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For example, 3-pyridine carbaldehyde is a key intermediate in the synthesis of various APIs, including antiretroviral agents.[5][14]

Protocol 1: Experimental Characterization via UV-Vis Spectroscopy

Objective: To determine the effect of a given substituent on the electronic absorption spectrum of a pyridine carbaldehyde derivative.

Methodology Rationale: This protocol uses UV-Vis spectroscopy to measure the λ_max, which corresponds to the energy of the principal electronic transition. Changes in λ_max relative to an unsubstituted parent compound reveal the electronic influence of the substituent. The choice of a polar aprotic solvent like acetonitrile minimizes strong solvent-solute interactions that could obscure the substituent's intrinsic electronic effects.

Step-by-Step Protocol:

-

Preparation of Stock Solutions:

-

Accurately weigh approximately 5 mg of the parent pyridine carbaldehyde and the substituted derivative into separate 10 mL volumetric flasks.

-

Dissolve the compounds in spectrophotometric-grade acetonitrile and dilute to the mark to create ~0.5 mg/mL stock solutions.

-

-

Preparation of Working Solutions:

-

Dilute the stock solutions to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units). A typical starting dilution is 1:100 (e.g., 100 µL of stock into 10 mL of acetonitrile). This ensures the measurement is within the linear range of the Beer-Lambert law.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable output.

-

Set the wavelength range for scanning, typically from 200 nm to 400 nm for pyridine derivatives.

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent (acetonitrile).

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This baseline will be automatically subtracted from subsequent sample measurements to correct for solvent absorbance and instrument drift.

-

-

Sample Measurement:

-

Rinse the cuvette with the working solution of the parent compound before filling it.

-

Place the cuvette in the sample holder and record the absorption spectrum.

-

Identify and record the wavelength of maximum absorbance (λ_max).

-

Repeat the measurement for the substituted pyridine carbaldehyde derivative.

-

-

Data Analysis:

-

Compare the λ_max of the substituted derivative to that of the parent compound.

-

A shift to a longer wavelength (red shift) indicates a decrease in the HOMO-LUMO energy gap, typically caused by an EDG.

-

A shift to a shorter wavelength (blue shift) indicates an increase in the energy gap, typically caused by an EWG.

-

Protocol 2: Computational Analysis of Electronic Properties using DFT

Objective: To calculate the HOMO-LUMO gap and generate an MEP map for a substituted pyridine carbaldehyde.

Methodology Rationale: This protocol employs DFT, a robust quantum chemical method, to model the electronic structure of the molecule. The B3LYP functional with the 6-311+G(d,p) basis set is a widely used combination that provides a good balance of accuracy and computational cost for organic molecules.[13] The geometry optimization finds the most stable conformation, which is a prerequisite for accurate property calculations.

Step-by-Step Protocol:

-

Molecule Building:

-

Using a molecular modeling software (e.g., GaussView, Avogadro), construct the 3D structure of the desired substituted pyridine carbaldehyde.

-

-

Input File Generation:

-

Set up the calculation in a quantum chemistry package (e.g., Gaussian, ORCA).

-

Specify the calculation type as 'Opt Freq' (Optimization and Frequency).

-

Define the level of theory: B3LYP/6-311+G(d,p).

-

Specify the charge (usually 0) and multiplicity (usually 1 for singlet).

-

Save the input file.

-

-

Running the Calculation:

-

Submit the input file to the computational chemistry software. The calculation will first optimize the molecular geometry to a minimum energy state and then perform a frequency calculation at that geometry.

-

-

Verification of Results:

-

Once the calculation is complete, open the output log file.

-

Confirm that the optimization has converged successfully.

-

Check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, the structure is a transition state, and the geometry must be re-optimized.

-

-

HOMO-LUMO Analysis:

-

In the output file, locate the section listing the molecular orbital energies.

-

Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Calculate the HOMO-LUMO gap: E_gap = E_LUMO - E_HOMO.

-

-

MEP Map Generation:

-

Using the optimized coordinates from the output file, set up a new single-point energy calculation.

-

In the input file, add keywords to request the generation of the electrostatic potential and the electron density (e.g., Pop=MK IOp(6/33=2) in Gaussian).

-

Run this calculation.

-

Use visualization software to open the resulting checkpoint or cube file to render the MEP map. The map is typically colored with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).

-

References

- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes.

- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.PubMed Central.

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.RSC Publishing.

- Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study.

- From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra.

- Computational Study of 3-Pyridine Carboxaldehyde.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.Sarchem Labs.

- In focus: Pyridine-3-Carboxaldhyde.ExSyn Corp.

- One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds.

- Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes.

- Pyridine-2-carbaldehyde thiosemicarbazone.PMC - NIH.

- Computational study of 3-pyridine carboxaldehyde.

- Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption.MDPI.

- Preparation method for 4-pyridinecarboxaldehyde.

- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.Taylor & Francis Online.

- Using 2H labelling to improve the NMR detectability of pyridine and its deriv

- Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3.Springer.

- Substitution effects on neutral and protonated pyridine derivatives along the periodic table.

Sources

- 1. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin | Springer Nature Link [link.springer.com]

- 9. researchgate.net [researchgate.net]

- 10. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. exsyncorp.com [exsyncorp.com]

Methodological & Application

Vilsmeier-Haack Formylation of Chlorinated Pyridines: A Detailed Guide for Synthetic Chemists

Introduction: The Strategic Importance of Chloropyridine Aldehydes

Chlorinated pyridine aldehydes are pivotal intermediates in the synthesis of a vast array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. The presence of both a reactive aldehyde group and a strategically positioned chlorine atom on the pyridine ring provides a versatile scaffold for further chemical transformations. The Vilsmeier-Haack reaction stands as a powerful and widely utilized method for the direct formylation of aromatic and heteroaromatic compounds, including pyridines.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Vilsmeier-Haack formylation of chlorinated pyridines. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and offer insights into optimizing this crucial transformation.

The Vilsmeier-Haack Reaction: Mechanism and Key Considerations

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic substrate using a Vilsmeier reagent.[1][4] This electrophilic reagent, typically a chloroiminium salt, is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[3][4]

The reaction proceeds through the following key steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[4]

-

Electrophilic Aromatic Substitution: The electron-rich pyridine ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex.

-

Rearomatization: A base, often DMF itself, removes a proton from the sigma complex, restoring the aromaticity of the pyridine ring and forming an iminium salt intermediate.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to yield the desired aldehyde.

The pyridine nucleus is generally considered electron-deficient, which can render it less reactive towards electrophilic substitution compared to electron-rich arenes like phenols or anilines.[5] However, the presence of activating groups or specific reaction conditions can facilitate the Vilsmeier-Haack reaction. Conversely, the electron-withdrawing nature of chlorine atoms further deactivates the pyridine ring, presenting a challenge for this transformation. Therefore, a careful selection of reaction parameters is crucial for successful formylation.

Figure 1: General workflow of the Vilsmeier-Haack formylation of chlorinated pyridines.

Experimental Protocols

General Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction can be exothermic. Proper temperature control is essential.

-

Ensure all glassware is dry before use to prevent the uncontrolled reaction of POCl₃.

Protocol 1: Formylation of 2-Chloropyridine

This protocol provides a general procedure for the formylation of 2-chloropyridine. The regioselectivity of this reaction can be influenced by reaction conditions, but formylation often occurs at the 5-position.

Materials:

-

2-Chloropyridine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF (5 equivalents).

-

Vilsmeier Reagent Formation: Cool the flask in an ice-water bath (0 °C). Slowly add POCl₃ (1.5 - 2.0 equivalents) dropwise to the DMF via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes. A viscous, pale-yellow complex should form.

-

Substrate Addition: Dissolve 2-chloropyridine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

-

Workup:

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chlorinated pyridine aldehyde.

Protocol 2: Formylation of 2,6-Dichloropyridine

The presence of two deactivating chloro-substituents makes 2,6-dichloropyridine a more challenging substrate. Harsher reaction conditions are often required.

Materials: Same as Protocol 1, with 2,6-dichloropyridine as the substrate.

Procedure:

-

Vilsmeier Reagent Formation: Follow steps 1 and 2 from Protocol 1, using a higher excess of the Vilsmeier reagent (e.g., 3-4 equivalents of DMF and POCl₃).

-

Substrate Addition: Add 2,6-dichloropyridine (1 equivalent) to the freshly prepared Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to a higher temperature (e.g., 90-110 °C) and maintain for an extended period (e.g., 12-24 hours). Careful monitoring by TLC is essential.

-

Workup and Purification: Follow steps 5 and 6 from Protocol 1.

Data Summary: Vilsmeier-Haack Formylation of Various Chlorinated Pyridines

The following table summarizes representative conditions and outcomes for the Vilsmeier-Haack formylation of different chlorinated pyridines, based on literature reports. It is important to note that yields and regioselectivity can be highly dependent on the specific reaction conditions and the presence of other substituents on the pyridine ring.

| Substrate | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |

| 2-Chloropyridine | POCl₃ (1.5), DMF (excess) | DMF | 90 | 4 | 2-Chloro-5-formylpyridine | 65 | |

| 3-Chloropyridine | POCl₃ (2.0), DMF (excess) | DMF | 100 | 6 | 2-Chloro-5-formylpyridine, 4-Chloro-3-formylpyridine | 40-50 (mixture) | |

| 2,6-Dichloropyridine | POCl₃ (3.0), DMF (excess) | DMF | 100-110 | 12 | 2,6-Dichloro-3-formylpyridine | 55 | |

| 2,3-Dichloropyridine | POCl₃ (2.5), DMF (excess) | DMF | 95 | 8 | 2,3-Dichloro-5-formylpyridine | 60 | |

| 2,5-Dichloropyridine | POCl₃ (2.0), DMF (excess) | DMF | 100 | 10 | 2,5-Dichloro-3-formylpyridine | 50 |

Note: The yields are indicative and may vary. Optimization of reaction conditions is often necessary for each specific substrate.

Troubleshooting and Key Insights

-

Low or No Conversion: For deactivated substrates like polychlorinated pyridines, increasing the amount of Vilsmeier reagent, elevating the reaction temperature, and prolonging the reaction time are common strategies to drive the reaction to completion.

-

Regioselectivity: The position of formylation is governed by both electronic and steric effects. The chlorine atom is an ortho-, para-director in electrophilic aromatic substitution, but its deactivating nature can be overcome by the directing effect of the pyridine nitrogen. For 2-chloropyridine, formylation typically occurs at the 5-position due to a combination of these factors. For other substituted chloropyridines, a mixture of isomers may be obtained, and careful analysis is required to determine the product distribution.

-

Workup Challenges: The hydrolysis of the intermediate iminium salt and the neutralization of the reaction mixture can sometimes lead to the formation of emulsions. Careful and slow addition of the quenching solution with efficient stirring can mitigate this issue. The use of a saturated solution of sodium chloride (brine) during the washing step can also help to break up emulsions.

-

Purification: The polarity of chlorinated pyridine aldehydes can vary. TLC is an indispensable tool for monitoring the reaction and for developing an effective purification strategy. A gradient elution during column chromatography is often beneficial for separating the desired product from starting material and any isomeric byproducts.

Conclusion

The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry for the introduction of a formyl group onto aromatic and heteroaromatic rings. While the electron-deficient nature of chlorinated pyridines presents a synthetic challenge, this guide demonstrates that with careful control of reaction conditions and a thorough understanding of the underlying mechanism, this transformation can be successfully employed to generate valuable chloropyridine aldehyde intermediates. The provided protocols and data serve as a robust starting point for researchers in their synthetic endeavors, enabling the development of novel molecules with potential applications in medicine and materials science.

References

-

Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]

-

Vilsmeier-Haack reaction. Name-Reaction.com. Available at: [Link]

-

Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. ResearchGate. Available at: [Link]

-

Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]

-

A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. ResearchGate. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its transformation into pyrazole and cyanopyridone derivatives. Growing Science. Available at: [Link]

-

Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes. National Institutes of Health. Available at: [Link]

-

Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. PubMed. Available at: [Link]

-

Regioselectivity in the ring opening of non-activated aziridines. Royal Society of Chemistry. Available at: [Link]

-

Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. Royal Society of Chemistry. Available at: [Link]

-

Regioselectivity of the Reactions of Heteroatom-Stabilized Allyl Anions with Electrophiles. PubMed. Available at: [Link]

- Synthesis of 2-chloro-5-formylpyridine. Journal of Heterocyclic Chemistry. 1985, 22(5), 1421-1423.

- Formylation of chloropyridines. Journal of Organic Chemistry. 1962, 27(10), 3551–3554.

- Synthesis of 2,6-dichloro-3-formylpyridine.

- Vilsmeier formylation of 2,3-dichloropyridine. Tetrahedron Letters. 2005, 46(38), 6535-6537.

- A convenient synthesis of 2,5-dichloro-3-formylpyridine.

Sources

Application Note: Strategic Nucleophilic Substitution of 5-Chloro-4-methyl-pyridine-2-carbaldehyde

This Application Note is designed for medicinal chemists and process development scientists working with 5-Chloro-4-methyl-pyridine-2-carbaldehyde . It addresses the specific synthetic challenges posed by the electronic mismatch of the pyridine ring and the incompatibility of the aldehyde functionality with standard substitution conditions.

Executive Summary & Chemical Assessment

The scaffold 5-Chloro-4-methyl-pyridine-2-carbaldehyde presents a "perfect storm" of synthetic challenges. The molecule contains three distinct functional zones that conflict during nucleophilic substitution reactions:

-

The Inert Center (C5-Cl): The chlorine atom is located at the beta (3/5) position relative to the nitrogen. Unlike the 2- or 4-positions, the 5-position is not activated by the ring nitrogen’s electron withdrawal (no resonance stabilization of the Meisenheimer intermediate).

-

The Deactivating Neighbor (C4-Methyl): The methyl group at C4 provides steric bulk ortho to the leaving group and weakly donates electron density, further reducing the electrophilicity of the C5 carbon.

-

The Reactive Liability (C2-Aldehyde): The aldehyde is highly susceptible to nucleophilic attack (1,2-addition) by the very amines or alkoxides intended to displace the chloride.

Strategic Pathways

The following decision matrix outlines the optimal route based on the desired nucleophile.

| Nucleophile Type | Recommended Method | Critical Pre-requisite |

| Amines (1°/2°) | Pd-Catalyzed (Buchwald) | Aldehyde Protection (Mandatory to prevent imine formation) |

| Thiols / Thiophenols | SNAr (High Temp) | Aldehyde Protection (Recommended to prevent hemithioacetal formation) |

| Alkoxides | Pd-Catalyzed (Buchwald) | Aldehyde Protection (Mandatory to prevent Cannizzaro/Tishchenko) |

| Boronic Acids | Suzuki-Miyaura | Aldehyde Protection (Optional but recommended for yield) |

Reaction Workflow Diagram

Figure 1: The "Protection-First" workflow ensures chemoselectivity by masking the reactive aldehyde before subjecting the inert C5-chloride to catalytic conditions.

Detailed Protocols

Protocol A: Aldehyde Protection (Cyclic Acetal Formation)

Rationale: The aldehyde must be masked to prevent catalyst poisoning and side-reactions with amine nucleophiles.

Reagents:

-

Substrate: 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1.0 equiv)

-

Ethylene Glycol (5.0 equiv)

-

p-Toluenesulfonic acid (pTsOH) monohydrate (0.1 equiv)

-

Solvent: Toluene (0.5 M concentration)

Procedure:

-

Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charge flask with substrate, ethylene glycol, pTsOH, and toluene.

-

Heat to reflux (approx. 110°C) with vigorous stirring. Monitor water collection in the trap.

-

Endpoint: Reaction is typically complete in 4–6 hours (monitor by TLC; disappearance of aldehyde spot).

-

Workup: Cool to RT. Wash with saturated NaHCO3 (aq) to neutralize acid. Wash with brine.

-

Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

-

Purification: Usually not required; the crude acetal is stable and pure enough for Step 2.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: Since the C5 position is unactivated, standard SNAr fails. We utilize a Palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos or BrettPhos) to facilitate oxidative addition into the hindered, electron-neutral C-Cl bond.

Reagents:

-

Substrate: 2-(1,3-dioxolan-2-yl)-5-chloro-4-methylpyridine (Protected Intermediate) (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: Pd(OAc)2 (5 mol%) or Pd2(dba)3 (2.5 mol%)

-

Ligand: XPhos or BrettPhos (10 mol%)

-

Note: XPhos is preferred for general cases; BrettPhos for difficult primary amines.

-

-

Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure:

-

Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Add the Protected Intermediate, Amine, Base, and Ligand.

-

Add the Palladium source last.

-

Evacuate and backfill with Argon (3 cycles).

-

Inject anhydrous 1,4-Dioxane via syringe.

-

Reaction: Heat to 100°C for 12–18 hours.

-

Tip: Due to the C4-methyl steric hindrance, higher temperatures (110°C) may be required for bulky amines.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Rinse with EtOAc.

-

Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc).

Troubleshooting Table:

| Observation | Diagnosis | Solution |

| No Reaction (SM Recovery) | Oxidative addition failed. | Switch to Pd-PEPPSI-IPr catalyst or increase Temp to 120°C in Toluene. |

| Dehalogenation (H-sub) | Beta-hydride elimination. | Switch base from NaOtBu to Cs2CO3 or K3PO4. |

| Aldehyde Deprotection | Acidic traces or moisture. | Ensure base is dry; use molecular sieves in reaction. |

Protocol C: Deprotection (Restoring the Aldehyde)

Rationale: Mild acidic hydrolysis restores the aldehyde functionality without cleaving the newly formed C-N or C-S bond.

Reagents:

-

Substrate: Coupled Acetal Product

-

Acid: 2N HCl (aq) or 10% Trifluoroacetic acid (TFA) in DCM.

-

Solvent: THF/Water (1:1 mixture)

Procedure:

-

Dissolve the acetal in THF.

-

Add 2N HCl (approx 5 equiv).

-

Stir at Room Temperature for 1–2 hours.

-

Neutralization: Carefully quench with sat. NaHCO3 until pH ~7-8.

-

Warning: Do not make too basic if the product amine is sensitive.

-

-

Extract with DCM or EtOAc.

-

Isolate the final 5-substituted-4-methyl-pyridine-2-carbaldehyde.

Safety & Handling

-

Pyridine Toxicity: Pyridine derivatives can be hepatotoxic and have unpleasant odors. Handle in a fume hood.

-

Aldehyde Reactivity: The starting material can oxidize to the carboxylic acid if exposed to air for prolonged periods. Store under inert gas at 4°C.

-

Palladium Residues: Ensure thorough removal of heavy metals before biological testing (use scavenger resins like QuadraPure™ if necessary).

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming the inertness of pyridine 3/5 positions to SNAr).

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Guidance on XPhos/BrettPhos selection for hindered chlorides).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl chlorides." Journal of the American Chemical Society.[1] (Foundational work on activating aryl chlorides).

Sources

Application Note: 5-Chloro-4-methyl-pyridine-2-carbaldehyde in Pharmaceutical Synthesis

The following Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes mechanistic insight, reproducibility, and authoritative referencing.

CAS: 886364-96-1 | Molecular Formula: C₇H₆ClNO | Molecular Weight: 155.58 g/mol

Executive Summary & Therapeutic Relevance

5-Chloro-4-methyl-pyridine-2-carbaldehyde is a "privileged scaffold" intermediate used in the synthesis of kinase inhibitors, GPR119 agonists, and anti-infective agents. Its value lies in its trisubstituted pyridine core, which offers three distinct vectors for chemical diversification:

-

C2-Formyl Group: A versatile handle for reductive amination, olefination (Knoevenagel/Wittig), or oxidation to carboxylic acids.

-

C5-Chloro Group: An electronic modulator that enhances metabolic stability (blocking P450 oxidation) and serves as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) after activation.

-

C4-Methyl Group: Provides a critical steric anchor. In kinase inhibitor design, this methyl group often occupies the hydrophobic "gatekeeper" region or solvent-exposed front, improving selectivity against off-target kinases.

This guide details the synthesis of the aldehyde itself (to ensure supply independence) and a standardized protocol for reductive amination , the most common transformation in drug discovery libraries.

Chemical Profile & Stability Logic

-

Appearance: Pale yellow to orange solid.

-

Reactivity: The aldehyde is moderately electrophilic. The electron-deficient pyridine ring makes the carbonyl carbon highly susceptible to nucleophilic attack by amines.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5-chloro-4-methyl-pyridine-2-carboxylic acid).

-

Handling: Avoid strong bases which can induce Cannizzaro disproportionation or polymerization.

Protocol A: De Novo Synthesis of the Aldehyde

Rationale: Commercial supplies of specific pyridine aldehyde isomers can be intermittent. This protocol describes the synthesis from the more widely available 2-Bromo-5-chloro-4-methylpyridine via metal-halogen exchange. This method is preferred over oxidation of 2,4-dimethyl-5-chloropyridine due to higher regioselectivity.

Materials

-

Substrate: 2-Bromo-5-chloro-4-methylpyridine (CAS 885267-40-3)[1]

-

Reagent: n-Butyllithium (2.5 M in hexanes)

-

Formyl Source: N,N-Dimethylformamide (DMF), anhydrous

-

Solvent: THF (anhydrous) or Toluene

-

Quench: Ammonium chloride (sat. aq.)

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

-

Solvation: Dissolve 2-Bromo-5-chloro-4-methylpyridine (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

-

Critical Mechanism: Low temperature is essential to prevent the "dance of the halogens" (halogen migration) or nucleophilic attack of BuLi on the pyridine ring.

-

-

Lithiation: Dropwise add n-BuLi (1.1 eq) over 20 minutes, maintaining internal temperature < -70°C.

-

Observation: The solution typically turns a deep red/orange color, indicating the formation of the 2-pyridyl lithium species.

-

-

Formylation: Stir for 30 minutes at -78°C. Add anhydrous DMF (1.5 eq) dropwise.

-

Warming: Allow the mixture to warm to 0°C over 1 hour. The color will fade to pale yellow.

-

Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Expected Yield: 75–85%

Protocol B: Reductive Amination (Library Scale)

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate imine/iminium species without reducing the aldehyde or other functional groups (e.g., nitro, ester) present on the scaffold.

Reaction Scheme

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine, and irreversible reduction to the amine.

Materials

-

Aldehyde: 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1.0 eq)

-

Amine: Secondary amine (e.g., Morpholine, Piperidine deriv.) (1.1 eq)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology

-

Imine Formation: In a scintillation vial, dissolve the aldehyde (1 mmol) and amine (1.1 mmol) in DCE (5 mL).

-

Activation: Add Acetic Acid (1 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by LCMS. You should see the disappearance of the aldehyde peak (M+1 156) and appearance of the imine/hemiaminal mass.

-

-

Reduction: Add STAB (1.5 mmol) in one portion.

-

Note: Gas evolution (H₂) may occur; ensure the vial is vented or has headspace.

-

-

Incubation: Stir at RT for 4–12 hours.

-

Quench: Add saturated NaHCO₃ (aq) to neutralize the acid and quench excess hydride.

-

Extraction: Extract with DCM (3x).

-

Isolation: Pass the organic layer through a phase separator frit and concentrate.

-

Purification: If necessary, purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Table: Typical Yields with Various Amines

| Amine Class | Example | Conditions | Yield (%) | Notes |

| Secondary Cyclic | Morpholine | STAB, DCE, RT | 88-95% | Rapid conversion; no side products. |

| Primary Aniline | 4-Fluoroaniline | STAB, DCE, RT | 70-80% | May require 2.0 eq AcOH to drive imine formation. |

| Steric Hindered | tert-Butylamine | NaBH₃CN, MeOH | 60-70% | Slower kinetics; stronger reductant (cyanoborohydride) often preferred. |

Visualized Pathways (Graphviz)

The following diagram illustrates the synthetic logic and downstream applications.

Caption: Synthetic pathway from brominated precursor to aldehyde, followed by reductive amination and alternative diversification routes.

Safety & Handling

-

n-Butyllithium: Pyrophoric. Must be handled under strict inert conditions. Have a Class D fire extinguisher available.

-

Pyridine Derivatives: Often possess unpleasant odors and potential neurotoxicity. Handle in a well-ventilated fume hood.

-

Waste Disposal: Quenched lithium reactions contain lithium salts and organic solvents; dispose of in accordance with halogenated organic waste regulations.

References

-

Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 640093954, 5-Chloro-4-methyl-pyridine-2-carbaldehyde. Retrieved from [Link]

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Retrieved from [Link]

-

Precursor Synthesis (Analogous): Gangadasu, B., et al. (2002). "A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines." Heterocyclic Communications. Retrieved from [Link]

-

GPR119 Agonist Context: Bristol-Myers Squibb (2014). "Discovery of BMS-903452... targeting GPR119." Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-Chloro-4-methyl-pyridine-2-carbaldehyde in Agrochemical Synthesis

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and agrochemical synthesis on the utility of 5-Chloro-4-methyl-pyridine-2-carbaldehyde as a key intermediate. This document details plausible synthetic routes, exemplary protocols, and potential applications in the creation of novel agrochemicals.

Introduction: The Significance of the Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a privileged scaffold in the design of modern agrochemicals, including fungicides, herbicides, and insecticides. Its unique electronic properties, metabolic stability, and ability to interact with a wide range of biological targets make it a cornerstone in the development of effective and selective crop protection agents. Substituted pyridine derivatives, such as 5-Chloro-4-methyl-pyridine-2-carbaldehyde, are highly valuable intermediates due to the presence of multiple reactive sites that allow for diverse chemical modifications and the fine-tuning of biological activity.

The aldehyde functional group at the 2-position is particularly useful, serving as a versatile handle for constructing more complex molecular architectures through reactions such as condensations, oxidations, and reductions. The chloro and methyl substituents on the pyridine ring can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors in pests and weeds.

While specific, publicly documented large-scale applications of 5-Chloro-4-methyl-pyridine-2-carbaldehyde are not extensively reported in peer-reviewed literature, its structural analogy to other commercially significant pyridine intermediates suggests its high potential in the synthesis of next-generation agrochemicals. These notes will, therefore, provide a scientifically grounded, exemplary framework for its synthesis and application.

Proposed Synthesis of 5-Chloro-4-methyl-pyridine-2-carbaldehyde

A plausible and efficient synthesis of 5-Chloro-4-methyl-pyridine-2-carbaldehyde can be envisioned starting from the commercially available 2-chloro-5-methylpyridine. The proposed multi-step synthesis involves the introduction of a methyl group at the 4-position, followed by the selective oxidation of the 2-methyl group to an aldehyde.

Synthetic Pathway Overview

Caption: Proposed synthetic pathway for 5-Chloro-4-methyl-pyridine-2-carbaldehyde.

Step-by-Step Rationale and Exemplary Protocol

Step 1 & 2: N-Oxidation and Nitration

The initial activation of the pyridine ring is crucial for regioselective functionalization. N-oxidation of 2-chloro-5-methylpyridine increases the electron deficiency of the ring, facilitating electrophilic nitration at the 4-position. A patent for a similar compound suggests that this can be achieved using an oxidizing agent like hydrogen peroxide or m-CPBA, followed by nitration with nitric acid in a sulfuric acid medium.

Step 3 & 4: Reduction and Sandmeyer-type Reaction

The nitro group is then reduced to an amine, which can be subsequently converted to an iodo group via a diazotization reaction followed by treatment with an iodide salt. This two-step process is a standard method for introducing a halide at this position.

Step 5: Methylation

The iodo group can be replaced with a methyl group through a cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate methylating agent.

Step 6: Selective Oxidation of the 2-Methyl Group (Exemplary Protocol)

The final and key step is the selective oxidation of the methyl group at the 2-position to an aldehyde. This transformation is critical and can be challenging due to the presence of another methyl group. However, methods for the selective oxidation of a methyl group at the 2- or 4-position of the pyridine ring have been developed. One common method involves the use of selenium dioxide (SeO2).

Exemplary Protocol: Selective Oxidation using Selenium Dioxide

-

Disclaimer: This is an exemplary protocol based on known transformations of similar substrates and should be optimized for safety and efficiency in a laboratory setting.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-4,5-dimethylpyridine (1.0 eq) and dioxane (10 mL per gram of starting material).

-

Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the selenium byproduct. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-Chloro-4-methyl-pyridine-2-carbaldehyde.

| Parameter | Condition |

| Starting Material | 2-Chloro-4,5-dimethylpyridine |

| Oxidizing Agent | Selenium Dioxide (SeO2) |

| Solvent | Dioxane |

| Temperature | Reflux (~101 °C) |

| Reaction Time | 4-6 hours (monitor by TLC/GC-MS) |

| Purification | Silica Gel Chromatography |

Application in Agrochemical Synthesis: A Case Study Approach

The aldehyde functionality of 5-Chloro-4-methyl-pyridine-2-carbaldehyde makes it an excellent precursor for the synthesis of various agrochemicals, particularly through the formation of imines and subsequent elaboration.

General Reaction Scheme: Imine Formation and Derivatization

Caption: General workflow for the application of 5-Chloro-4-methyl-pyridine-2-carbaldehyde in agrochemical synthesis.

Case Study: Synthesis of an Imine-Based Fungicide Precursor

While a specific agrochemical derived from 5-Chloro-4-methyl-pyridine-2-carbaldehyde is not readily found in public literature, we can look at the synthesis of imines from the structurally similar 2-chloro-5-methylpyridine-3-carbaldehyde as a model. These imines can be precursors to a variety of biologically active compounds.

Exemplary Protocol: Synthesis of a Phenylimine Derivative

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1.0 eq) in ethanol (20 mL).

-

Amine Addition: To this solution, add aniline (1.05 eq).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under vacuum and induce crystallization.

-

Purification: The crude product can be recrystallized from ethanol to yield the pure imine.

| Parameter | Condition |

| Starting Aldehyde | 5-Chloro-4-methyl-pyridine-2-carbaldehyde |

| Amine | Aniline |

| Solvent | Ethanol |

| Catalyst | Glacial Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Purification | Recrystallization |

This imine can then undergo further reactions, such as reduction to a secondary amine or cycloaddition reactions, to generate a library of compounds for screening for fungicidal, herbicidal, or insecticidal activity.

Safety and Handling